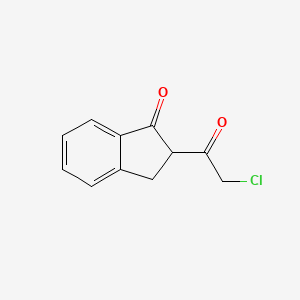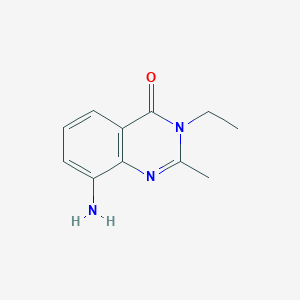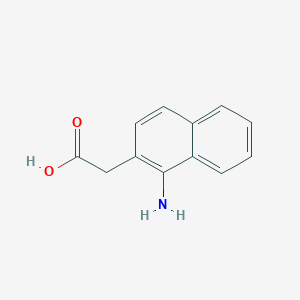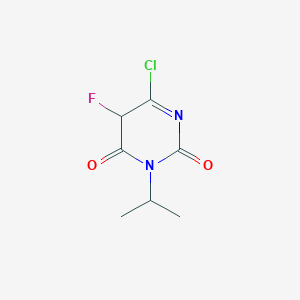
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a hydroxyl group at the third position, a methoxy group at the fourth position, and an aldehyde group at the first position of the naphthalene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives, such as 3-hydroxy-4-methoxynaphthalene.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with temperatures ranging from 60°C to 80°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: 3-Hydroxy-4-methoxynaphthalene-1-carboxylic acid.
Reduction: 3-Hydroxy-4-methoxynaphthalene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the methoxy group at the second position.
4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and methoxy groups interchanged.
Uniqueness: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
75965-71-8 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-hydroxy-4-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7,14H,1H3 |
Clé InChI |
VNMPXMTXKUOAJA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C2=CC=CC=C21)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)





![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)

![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)





